molecular formula C23H19ClFN5O2S B2712805 N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-73-2

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2712805
CAS No.: 1105232-73-2
M. Wt: 483.95
InChI Key: HEYRYVNORRZFNA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN5O2S and its molecular weight is 483.95. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's complex structure suggests possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

The molecular formula of the compound is C23H20ClFN4O3C_{23}H_{20}ClFN_{4}O_{3}, with a molecular weight of 454.9 g/mol. Its structural features include a chloro and fluoro substituent on the phenyl ring, which may influence its biological activity through modulation of lipophilicity and receptor interactions.

PropertyValue
Molecular Formula C23H20ClFN4O3
Molecular Weight 454.9 g/mol
CAS Number 1251634-36-2

Preliminary studies suggest that this compound may exert its biological effects by interacting with specific enzymes or receptors involved in cellular signaling pathways. The exact molecular targets remain under investigation, but the compound is believed to influence key metabolic processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Properties
Several studies have explored the anticancer potential of similar thiazolo-pyridazin derivatives. These compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The presence of the thiazolo and pyridazin moieties may enhance these effects by targeting specific oncogenic pathways.

2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have been reported to possess activity against a range of bacterial and fungal pathogens, indicating that this compound could be investigated for its ability to combat infections.

3. Neuroprotective Effects
Given the presence of the pyrrolidinyl group, there is potential for neuroprotective activity. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on compounds related to this compound:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines.
Antimicrobial ActivityShowed significant antibacterial effects against Gram-positive bacteria.
NeuroprotectionExhibited protective effects in models of oxidative stress in neuronal cells.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O2S/c24-16-12-15(8-9-17(16)25)26-18(31)13-30-22(32)20-21(19(28-30)14-6-2-1-3-7-14)33-23(27-20)29-10-4-5-11-29/h1-3,6-9,12H,4-5,10-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYRYVNORRZFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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